molecular formula C20H16F2N4O2S B2955561 N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N'-[(4-fluorophenyl)methyl]ethanediamide CAS No. 899969-82-5

N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N'-[(4-fluorophenyl)methyl]ethanediamide

Cat. No.: B2955561
CAS No.: 899969-82-5
M. Wt: 414.43
InChI Key: BYXNZYCUOBUJIQ-UHFFFAOYSA-N
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Description

This compound is a thieno[3,4-c]pyrazole derivative featuring a 4-fluorophenyl group at position 2 of the pyrazole ring and a 4-fluorophenylmethyl-substituted ethanediamide moiety.

Properties

IUPAC Name

N'-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-[(4-fluorophenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16F2N4O2S/c21-13-3-1-12(2-4-13)9-23-19(27)20(28)24-18-16-10-29-11-17(16)25-26(18)15-7-5-14(22)6-8-15/h1-8H,9-11H2,(H,23,27)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYXNZYCUOBUJIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(N(N=C2CS1)C3=CC=C(C=C3)F)NC(=O)C(=O)NCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16F2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N’-[(4-fluorophenyl)methyl]ethanediamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thieno[3,4-c]pyrazole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the thieno[3,4-c]pyrazole ring system.

    Introduction of Fluorophenyl Groups: The fluorophenyl groups are introduced through nucleophilic aromatic substitution reactions, often using fluorobenzene derivatives and suitable catalysts.

    Coupling Reactions: The final step involves coupling the thieno[3,4-c]pyrazole core with the fluorophenyl groups using reagents such as palladium catalysts under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N’-[(4-fluorophenyl)methyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one of the functional groups is replaced by another group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Fluorobenzene derivatives, palladium catalysts, controlled temperature and pressure.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized thienopyrazole derivatives, while reduction may produce reduced thienopyrazole compounds.

Scientific Research Applications

N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N’-[(4-fluorophenyl)methyl]ethanediamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N’-[(4-fluorophenyl)methyl]ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural and molecular features of the target compound and analogs:

Compound Name Molecular Formula Molecular Weight Substituents (R1, R2) Key Features
Target Compound: N-[2-(4-Fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N'-[(4-Fluorophenyl)methyl]ethanediamide C23H20F2N4O2S 470.48* R1: 4-fluorophenyl; R2: 4-fluorophenylmethyl Dual fluorophenyl groups; ethanediamide linker enhances hydrogen bonding
N-[2-(4-Fluorophenyl)-5,5-dioxido-thieno[3,4-c]pyrazol-3-yl]-N'-(3-methoxypropyl)ethanediamide C21H23FN4O4S 470.49 R1: 4-fluorophenyl; R2: 3-methoxypropyl Sulfonyl group at thiophene; methoxypropyl improves solubility
N'-[2-(2,4-Dimethylphenyl)-thieno[3,4-c]pyrazol-3-yl]-N-(3-methylbutyl)ethanediamide (BG14733) C20H26N4O2S 386.51 R1: 2,4-dimethylphenyl; R2: 3-methylbutyl Bulky alkyl chain reduces polarity; dimethylphenyl enhances steric effects
N'-Cyclopentyl-N-[2-(4-fluorophenyl)-5,5-dioxo-thieno[3,4-c]pyrazol-3-yl]ethanediamide C18H19FN4O4S 406.40 R1: 4-fluorophenyl; R2: cyclopentyl Cyclopentyl group may confer conformational rigidity

*Estimated based on analogous structures.

Pharmacological and Physicochemical Properties

  • Lipophilicity: The target compound’s dual fluorophenyl groups increase logP compared to non-fluorinated analogs (e.g., BG14733) .
  • Metabolic Stability: Fluorine atoms may reduce oxidative metabolism, as seen in para-fluorofentanyl (), which has enhanced stability over non-fluorinated opioids .
  • Solubility : Ethanediamide linkers (as in and ) improve aqueous solubility compared to bulkier alkyl chains (e.g., 3-methylbutyl in BG14733) .

Research Findings on Analogous Compounds

  • Thieno-Pyrazole Derivatives: Sulfonyl-substituted analogs () exhibit kinase inhibitory activity due to sulfonyl-oxygen interactions with ATP-binding pockets .
  • Triazole-Thiones () : Demonstrated antimicrobial activity, attributed to thione sulfur’s nucleophilic reactivity .
  • Fluorinated Benzodiazepines () : Fluorine substitution enhances blood-brain barrier penetration and receptor binding affinity .

Biological Activity

The compound N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N'-[(4-fluorophenyl)methyl]ethanediamide is a synthetic organic molecule belonging to the thienopyrazole class. Its unique structure and functional groups suggest potential biological activities, particularly in pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various diseases, and relevant case studies.

Molecular Formula

  • C : 17
  • H : 19
  • F : 2
  • N : 4
  • O : 2
  • S : 1

Structural Representation

The compound features a thienopyrazole core linked to fluorophenyl groups, which may enhance its interaction with biological targets. The IUPAC name is N'-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N'-[(4-fluorophenyl)methyl]ethanediamide.

Anticancer Properties

Recent studies have indicated that thienopyrazole derivatives exhibit significant anticancer properties. The compound has been shown to inhibit key signaling pathways involved in tumor growth and proliferation. For instance, it acts as an inhibitor of c-Kit and VEGFR-2, which are crucial for angiogenesis and cancer cell survival .

Antibacterial Activity

The compound demonstrates notable antibacterial activity against various Gram-positive and Gram-negative bacteria. In vitro assays have shown effective inhibition zones against pathogens such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. The minimum inhibitory concentrations (MIC) reported for these bacteria range from 0.125 to 8 μg/mL, indicating potent antibacterial effects .

The biological activity of this compound involves:

  • Enzyme Inhibition : The compound interacts with enzymes such as DNA gyrase and topoisomerase IV, disrupting bacterial DNA replication.
  • Receptor Modulation : It modulates receptor activity involved in cell signaling pathways critical for cancer progression.

Study on Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the anticancer efficacy of thienopyrazole derivatives. The results indicated that compounds similar to this compound exhibited significant cytotoxicity against various cancer cell lines with IC50 values ranging from 10 to 50 µM .

Antibacterial Evaluation

In another investigation focusing on antibacterial properties, a series of thienopyrazole derivatives were tested against a panel of bacterial strains. The results demonstrated that specific modifications in the molecular structure led to enhanced antibacterial activity, particularly against resistant strains of Staphylococcus aureus and Escherichia coli with MIC values lower than those of standard antibiotics like ampicillin .

Summary of Findings

Biological ActivityObserved EffectsMIC/IC50 Values
AnticancerInhibition of tumor growth via c-Kit and VEGFR-2 inhibitionIC50: 10-50 µM
AntibacterialEffective against Gram-positive and Gram-negative bacteriaMIC: 0.125–8 µg/mL

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